3,3-Dimethyl-1,3-azasilolidine
Description
3,3-Dimethyl-1,3-azasilolidine is a five-membered heterocyclic compound containing one silicon atom and one nitrogen atom in its ring structure. The presence of two methyl groups on the silicon atom confers steric bulk and influences its electronic properties. This derivative has a molecular formula of C₇H₁₆ClNO₂Si and a molecular weight of 209.7 g/mol, with applications as a versatile small-molecule scaffold in laboratory settings .
Properties
Molecular Formula |
C5H13NSi |
|---|---|
Molecular Weight |
115.25 g/mol |
IUPAC Name |
3,3-dimethyl-1,3-azasilolidine |
InChI |
InChI=1S/C5H13NSi/c1-7(2)4-3-6-5-7/h6H,3-5H2,1-2H3 |
InChI Key |
QUGOPTSGEGESNC-UHFFFAOYSA-N |
Canonical SMILES |
C[Si]1(CCNC1)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
3,3-Dimethyl-1,3-azasilolidine can be synthesized through several methods. One common approach involves the reaction of a silicon-containing precursor with an amine under controlled conditions. For example, the reaction of dimethylchlorosilane with an amine can yield this compound . The reaction typically requires a solvent such as tetrahydrofuran (THF) and a catalyst to facilitate the formation of the azasilolidine ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
3,3-Dimethyl-1,3-azasilolidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or peracids, leading to the formation of silicon-oxygen bonds.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, which can break silicon-nitrogen bonds.
Substitution: The silicon atom in the azasilolidine ring can undergo nucleophilic substitution reactions with reagents such as halides or alkoxides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids
Reduction: Lithium aluminum hydride
Substitution: Halides, alkoxides
Major Products Formed
Oxidation: Silicon-oxygen compounds
Reduction: Silicon-hydrogen compounds
Substitution: Various substituted azasilolidines
Scientific Research Applications
3,3-Dimethyl-1,3-azasilolidine has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of silicon-containing compounds.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in the study of silicon-based biochemistry.
Medicine: Research is ongoing into the potential use of silicon-containing compounds in drug delivery and medical imaging.
Industry: this compound is used in the production of advanced materials, including polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of 3,3-dimethyl-1,3-azasilolidine involves its ability to form stable bonds with other atoms, particularly oxygen and carbon. The silicon atom in the ring structure can act as a Lewis acid, facilitating reactions with nucleophiles. This property is exploited in various chemical reactions and applications, where the compound can serve as a catalyst or reactant.
Comparison with Similar Compounds
Structural Analogues with Heteroatom Variations
a) 2-Chloro-1,3-dimethyl-1,3,2-diazaphospholidine
- Structure : A five-membered ring with two nitrogen atoms and one phosphorus atom.
- Key Differences : Replacing silicon with phosphorus alters electronic properties and reactivity. The presence of chlorine enhances electrophilicity, making it more reactive in cross-coupling reactions compared to the silicon-containing azasilolidine .
- Applications: Used in organocatalysis and as intermediates in phosphorus-containing pharmaceuticals.
b) 3-Benzyl-2-(nitromethylidene)-1,3-thiazolidine
- Structure : A sulfur-containing thiazolidine ring with a nitromethylene substituent.
- Key Differences : Sulfur’s higher electronegativity compared to silicon increases ring polarity, enhancing solubility in polar solvents. The nitro group introduces strong electron-withdrawing effects, which are absent in 3,3-dimethyl-1,3-azasilolidine .
- Applications : Explored for bioactivity in agrochemicals and medicinal chemistry due to sulfur’s role in enzyme interactions.
Silicon-Containing Compounds
a) 1,3-Divinyltetramethyldisiloxane (CAS: 2627-95-4)
- Structure : A linear siloxane with two vinyl groups and methyl substituents.
- Key Differences : Unlike the cyclic azasilolidine, this compound is a linear polymer precursor. The absence of a nitrogen atom reduces its basicity, while the vinyl groups enable polymerization or hydrosilylation reactions .
- Applications : Widely used in silicone-based materials and coatings.
b) 1,3-Dimethyl-1,3-bis(trimethylsilyl)urea (CAS: 10218-17-4)
- Structure : A urea derivative with two trimethylsilyl groups.
- Key Differences: The urea backbone provides hydrogen-bonding capacity, unlike the non-polar azasilolidine. The silyl groups enhance thermal stability, making it useful in high-temperature reactions .
- Applications : Employed as a silylating agent in organic synthesis.
Comparative Data Table
*Calculated based on derivative data from .
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